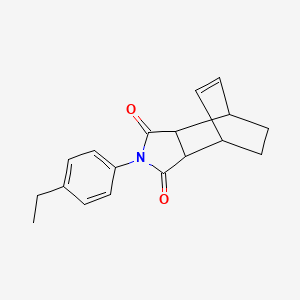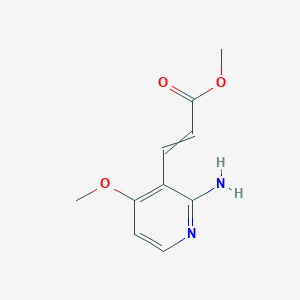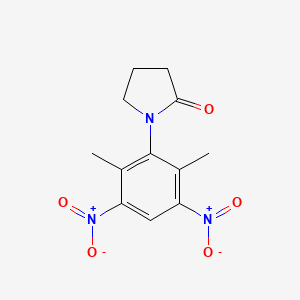![molecular formula C27H24ClN3O3 B12478551 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]benzamide](/img/structure/B12478551.png)
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide is a complex organic compound with a unique structure that includes a pyridazine ring, chloro, ethyl, methoxy, and benzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazine ring, followed by the introduction of the chloro, ethyl, methoxy, and benzamide groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
化学反応の分析
Types of Reactions
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro, ethyl, methoxy, and benzamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups in place of the original ones.
科学的研究の応用
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where its unique structure may offer therapeutic benefits.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism by which 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
- 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide stands out due to its specific combination of functional groups and its unique pyridazine ring structure
特性
分子式 |
C27H24ClN3O3 |
|---|---|
分子量 |
473.9 g/mol |
IUPAC名 |
2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxopyridazin-3-yl]benzamide |
InChI |
InChI=1S/C27H24ClN3O3/c1-4-18-9-13-20(14-10-18)31-26(29-27(33)22-7-5-6-8-23(22)28)24(25(32)17(2)30-31)19-11-15-21(34-3)16-12-19/h5-16H,4H2,1-3H3,(H,29,33) |
InChIキー |
MCDSKOQUHHLHHE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12478470.png)
![N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12478471.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12478474.png)
![4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B12478486.png)


![N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12478512.png)
![2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12478517.png)
![N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478519.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B12478521.png)
![2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B12478524.png)
![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12478529.png)
